1-Chloro-1-methylcyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-methylcyclododecane is an organic compound with the molecular formula C13H25Cl It is a chlorinated derivative of methylcyclododecane, featuring a twelve-membered ring structure with a chlorine atom and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methylcyclododecane can be synthesized through the chlorination of 1-methylcyclododecane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a radical initiator such as ultraviolet (UV) light or a radical initiator like benzoyl peroxide. The reaction proceeds via a free radical mechanism, where the chlorine radical abstracts a hydrogen atom from the methyl group, forming a methyl radical. This radical then reacts with chlorine gas to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of chlorine gas over 1-methylcyclododecane in a reactor equipped with UV light or a radical initiator. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-methylcyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of 1-methylcyclododecanol.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrochlorination to form 1-methylcyclododecene.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 1-Methylcyclododecanol.
Elimination: 1-Methylcyclododecene.
Oxidation: 1-Methylcyclododecanoic acid.
Scientific Research Applications
1-Chloro-1-methylcyclododecane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cyclododecane derivatives, which are used in the study of ring strain and conformational analysis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-chloro-1-methylcyclododecane primarily involves its reactivity due to the presence of the chlorine atom. The chlorine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Chloro-1-methylcyclododecane can be compared with other chlorinated cycloalkanes such as:
1-Chloro-1-methylcyclohexane: A smaller ring structure with different conformational properties.
1-Chloro-1-methylcyclooctane: An eight-membered ring with different reactivity and stability.
1-Chloro-1-methylcyclodecane: A ten-membered ring with intermediate properties between cyclooctane and cyclododecane.
Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts distinct conformational and reactivity characteristics compared to smaller ring systems. The larger ring size reduces ring strain, making it more stable and allowing for different types of chemical transformations.
Properties
CAS No. |
75458-20-7 |
---|---|
Molecular Formula |
C13H25Cl |
Molecular Weight |
216.79 g/mol |
IUPAC Name |
1-chloro-1-methylcyclododecane |
InChI |
InChI=1S/C13H25Cl/c1-13(14)11-9-7-5-3-2-4-6-8-10-12-13/h2-12H2,1H3 |
InChI Key |
DSJJQDXJAMVJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCCCCCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.